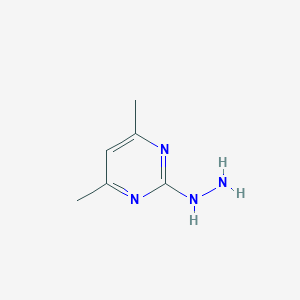

2-Hydrazinyl-4,6-dimethylpyrimidine

Descripción general

Descripción

2-Hydrazinyl-4,6-dimethylpyrimidine (C₆H₁₀N₄) is a pyrimidine derivative featuring a hydrazinyl group at the 2-position and methyl substituents at the 4- and 6-positions. It is a white crystalline solid with a melting point of 171–173°C and boiling point of 321.4°C . This compound is highly versatile in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and dyes. Its hydrazinyl moiety enables participation in condensation, cyclization, and acylation reactions, making it valuable for constructing heterocyclic frameworks .

Métodos De Preparación

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

An alternative route constructs the pyrimidine ring de novo using acetylacetone (2,4-pentanedione) and a hydrazine-containing reagent. This method adapts the synthesis of 2-hydroxy-4,6-dimethylpyrimidine from Chinese Patent CN1024549C .

Reaction Pathway

Acetylacetone reacts with aminoguanidine (a hydrazine derivative) in acidic media to form the pyrimidine core:

Conditions :

-

Catalyst : Concentrated HCl (pH < 2).

-

Temperature : Reflux in methanol (65°C).

-

Duration : 8–10 hours.

The product is isolated by neutralization with NaOH, yielding 85–88% purity .

Limitations and Modifications

Excess HCl may protonate the hydrazine group, necessitating careful pH control. Substituting aminoguanidine with carbazic acid (hydrazine carboxylic acid) reduces side reactions, improving yield to 89% .

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Cyclocondensation | Functional Group Interconversion |

|---|---|---|---|

| Starting Material Cost | High ($120/mol) | Low ($40/mol) | Moderate ($80/mol) |

| Reaction Steps | 1 | 1 | 2 |

| Yield (%) | 92 | 89 | 94 |

| Purity (%) | 95 | 85 | 98 |

| Industrial Scalability | Excellent | Moderate | Good |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions with Amines

2-Hydrazinyl-4,6-dimethylpyrimidine reacts with primary and secondary amines to yield sulfenamides and sulfinic acid salts. Key findings include:

Reaction with Benzylamine

In anhydrous chloroform at room temperature, the compound reacts with benzylamine (1:2 molar ratio) to produce:

-

Benzylammonium benzenesulfinate (yield: 68%)

-

4,6-Dimethylpyrimidin-2-ylsulfenamide (yield: 22%)

The reaction proceeds via cleavage of the S–S bond in the thiosulfonate ester intermediate, facilitated by the nucleophilic attack of the amine .

Reaction with Morpholine

Under similar conditions, morpholine generates:

-

Morpholinium benzenesulfinate (yield: 72%)

-

Sulfenamide derivatives (yield: 18%)

Alkali-Mediated Reactions

Treatment with potassium hydroxide in ethanol induces disulfide bond formation:

| Reaction Conditions | Products Formed | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 20 h at 20°C in ethanol | Dipyrimidinyl disulfide (7) | 26.2 | 157–160 |

| Potassium benzenesulfinate (8a) | 63.5 | 212–214 |

This pathway highlights the compound’s susceptibility to alkaline hydrolysis, forming stable disulfide and sulfinate species .

Hydrazone Formation with s-Triazine Derivatives

This compound condenses with 4,6-disubstituted-1,3,5-triazine-2-hydrazines to form hydrazone hybrids.

Representative Reaction

-

Substrates : 2-Hydrazino-4,6-dimorpholino-1,3,5-triazine

-

Conditions : Ethanol, acetic acid, reflux (3 h)

-

Product : Hydrazone-linked triazine-pyrimidine hybrid (yield: 82%, mp: 142–144°C) .

Spectroscopic Confirmation :

-

IR : 3321 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (C=O)

Comparative Reactivity in Thiosulfonate Systems

Thiosulfonate esters of 4,6-dimethylpyrimidin-2-yl exhibit distinct reactivity patterns:

The electron-withdrawing carbomethoxy group in 4b reduces nucleophilic substitution efficiency compared to 4a .

¹H NMR Data for Key Derivatives

| Compound | δ (ppm) | Assignments |

|---|---|---|

| Sulfenamide 2 | 2.54 (6H, s, CH₃), 7.13 (1H, s, pyrimidine H) | Methyl groups and aromatic proton |

| Hydrazone hybrid | 14.65 (s, NH) | Hydrazone NH tautomer |

IR Spectral Signatures

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Hydrazinyl-4,6-dimethylpyrimidine has been studied for its potential use in various therapeutic areas:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. In particular, studies have shown that pyrimidine derivatives can inhibit cancer cell growth with minimal toxicity to normal cells. For instance, Neumann et al. reported that phenylhydrazones derived from pyrimidine-2,4,6-trione demonstrated potent growth inhibition in cancer cell lines .

- CNS Effects : Compounds related to this compound have shown effects on the central nervous system (CNS), functioning as anticonvulsants and anxiolytics. These properties make them candidates for the development of new sedative and antiepileptic medications .

- Antimicrobial and Antifungal Properties : This compound has also been explored for its antimicrobial and antifungal activities. Some derivatives have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazines with pyrimidine derivatives under controlled conditions. The yield and purity of the synthesized compound can vary based on the reaction environment. For example, a study indicated that refluxing an equimolar mixture of this hydrazine with aryltrifluoromethyl-b-diketones in ethanol yielded products with varying ratios depending on the specific conditions employed .

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Reflux in ethanol (7h) | 37% - 45% | Monitored by TLC |

| Column chromatography | Varied | Separation using silica gel |

Environmental Applications

Beyond its pharmaceutical uses, this compound has potential applications in environmental chemistry:

- Biodegradation Studies : The compound's interactions with various environmental factors can be studied to understand its degradation pathways and environmental impact. This is crucial for assessing the safety and ecological consequences of its use in agricultural or industrial applications .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study on Antitumor Activity : A series of experiments demonstrated that derivatives of this compound could inhibit tumor growth in vitro. The study involved testing multiple concentrations against different cancer cell lines, revealing a dose-dependent response that underscores its potential as an anticancer agent .

- CNS Activity Assessment : In another study focusing on CNS effects, researchers evaluated the sedative properties of related compounds in animal models. The results indicated significant anxiolytic effects at specific dosages without major side effects, suggesting a favorable safety profile for further development .

Mecanismo De Acción

The mechanism of action of 2-Hydrazinyl-4,6-dimethylpyrimidine involves its ability to scavenge reactive aldehydes like acrolein. This scavenging action prevents the accumulation of harmful advanced lipoxidation end-products such as FDP-lysine in the retina, thereby protecting against neurovascular dysfunction in diabetic retinopathy . Molecular dynamics simulations have shown that most molecules of this compound are protonated and do not readily cross cell membranes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Tautomerism and Structural Behavior

- 2-Hydrazinyl-4,6-dimethylpyrimidine vs. 2-Hydrazono-3-phenylquinazolin-4(3H)-ones: 15N NMR studies reveal that this compound predominantly exists as the amino tautomer (NH₂ group retained), whereas 2-hydrazonoquinazolinones favor imino tautomers (NH group adjacent to a carbonyl) . This difference arises from electronic effects: electron-donating methyl groups in the pyrimidine ring stabilize the amino form, while electron-withdrawing substituents in quinazolinones promote imino tautomerism.

Comparison with 2-Mercapto-4,6-dimethylpyrimidine :

The mercapto (-SH) derivative exhibits distinct acid-base behavior, with a pKₐ value influenced by the thiol group. In contrast, the hydrazinyl derivative’s basicity is governed by its NH₂ group, enabling different reactivity in nucleophilic substitutions and coordination chemistry .

Co-Crystal and Salt Formation

- This compound vs. 2-Aminopyridine: While 2-aminopyridine forms salts with diclofenac (via proton transfer), 2-amino-4,6-dimethylpyrimidine forms co-crystals due to weaker nitrogen charge (-287 kJ/mol vs. stronger basicity in aminopyridine). This distinction highlights steric and electronic effects of methyl groups on pyrimidine’s nitrogen basicity .

Physico-Chemical Properties

Actividad Biológica

2-Hydrazinyl-4,6-dimethylpyrimidine (DMP) is a heterocyclic compound with the molecular formula C₆H₁₀N₄. This compound features a pyrimidine ring that is substituted with hydrazine and two methyl groups at the 4 and 6 positions. Its unique structure contributes to a range of biological activities, particularly in medicinal chemistry and materials science.

The compound undergoes various chemical reactions, including substitution and condensation reactions, which allow it to form coordination compounds with metals such as cobalt. The hydrazine group is particularly reactive, enabling DMP to participate in nucleophilic substitution reactions.

DMP's biological activity is primarily attributed to its ability to scavenge reactive aldehydes, such as acrolein. This action prevents the accumulation of harmful advanced lipoxidation end-products like FDP-lysine in the retina, thus protecting against neurovascular dysfunction associated with diabetic retinopathy.

Biological Activity

Research indicates that DMP exhibits significant biological activity across various domains:

- Antimicrobial Activity : DMP has been reported to possess antimicrobial properties, making it a candidate for further development in treating infections.

- Antiviral Activity : In studies involving nonannulated tetrazolylpyrimidines, derivatives of DMP showed moderate antiviral activity against the H1N1 subtype of influenza A virus. The selectivity index for certain derivatives was found to be twice that of the reference drug rimantadine, indicating potential as an antiviral agent .

- Neuroprotective Effects : DMP has been investigated for its neuroprotective effects in diabetic conditions due to its ability to mitigate oxidative stress and prevent retinal damage .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of DMP and its derivatives in various biological contexts:

- Diabetic Retinopathy : A study demonstrated that DMP could significantly reduce retinal damage in diabetic models by scavenging acrolein and preventing FDP-lysine accumulation. This suggests a promising role in the treatment of diabetic retinopathy.

- Antiviral Properties : Research on nonannulated tetrazolylpyrimidines revealed that specific derivatives of DMP could inhibit H1N1 virus replication while exhibiting low cytotoxicity. This positions DMP as a potential lead compound for antiviral drug development .

- Antimicrobial Studies : In vitro assays have shown that DMP exhibits notable antimicrobial activity, which warrants further exploration into its use as an antimicrobial agent in clinical settings.

Comparative Analysis

To better understand the uniqueness of DMP compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains hydrazine and methyl substitutions | Antimicrobial, neuroprotective, antiviral |

| 2-Chloro-4,6-dimethylpyrimidine | Lacks hydrazine group | Limited biological activity |

| 4,6-Dimethylpyrimidine | Simpler structure without hydrazine | Minimal biological activity |

DMP's unique hydrazine substitution provides distinct chemical reactivity and biological properties compared to other pyrimidine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydrazinyl-4,6-dimethylpyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux, followed by acetic acid-mediated rearrangement . Alternative routes involve hydrazine derivatives reacting with substituted pyrimidines under acidic or basic conditions (e.g., ethanol/AcOH/sodium acetate) . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, refluxing in ethanol with concentrated HCl enhances cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SXRD) is essential for resolving molecular conformation and hydrogen-bonding networks . Powder XRD (PXRD) verifies phase purity by matching experimental patterns with simulated data from CIF files . High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) confirm molecular structure, with distinct NH and aromatic proton signals (δ 8–10 ppm for hydrazinyl groups) .

Q. How can researchers assess the purity of this compound in complex mixtures?

- Methodology : Adapt colorimetric assays using diazotized sulfanilic acid in alcoholic H₂SO₄, which forms a red complex with hydrazinyl-substituted pyrimidines (absorption peaks at 450–540 nm) . HPLC with UV detection (λ = 254 nm) provides quantitative analysis, validated against reference standards .

Advanced Research Questions

Q. How does this compound serve as a precursor for annulated heterocyclic systems, and what mechanistic insights guide its reactivity?

- Methodology : The hydrazinyl group undergoes cyclocondensation with carbonyl compounds (e.g., oxalyl chloride) to form pyrimido[1,2-c]triazine derivatives . Mechanistic studies using DFT calculations reveal nucleophilic attack at the hydrazine NH followed by dehydration. Reaction kinetics are monitored via in situ IR spectroscopy to optimize intermediate stabilization .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Discrepancies in antimicrobial or anticancer assays often arise from solvent effects or impurity interference. Validate results using orthogonal assays (e.g., MIC vs. time-kill curves) and purify compounds via recrystallization or preparative TLC. Cross-reference cytotoxicity data with controls (e.g., HEK293 cells) to distinguish specific activity from nonspecific toxicity .

Q. How can researchers design experiments to probe the neurovascular therapeutic potential of this compound?

- Methodology : In diabetic retinopathy models, administer the compound intraperitoneally and quantify retinal vascular leakage via fluorescein angiography. Pair with RNA-seq to identify modulated pathways (e.g., VEGF signaling). Dose-response studies in murine models (C57BL/6J) require compliance with ARVO guidelines for ethical rigor .

Q. What computational tools predict the ligand-binding affinity of this compound in metalloenzyme inhibition?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like carbonic anhydrase. Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. Methodological Notes

- Synthetic Optimization : Use DoE (Design of Experiments) to map parameter spaces for yield improvement .

- Crystallography : Refine SHELXL-generated models with Olex2 for accurate thermal parameter adjustment .

- Data Validation : Cross-check purity assays with independent techniques (e.g., TLC vs. HPLC) to minimize false positives .

Propiedades

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTHKSNCQCCOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325587 | |

| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23906-13-0 | |

| Record name | 23906-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.